![molecular formula C21H22F2N6O B5502097 4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5502097.png)

4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

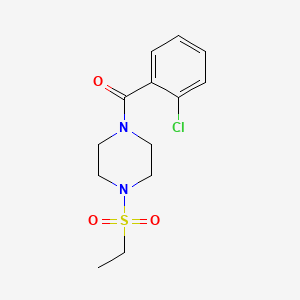

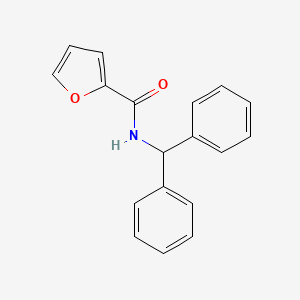

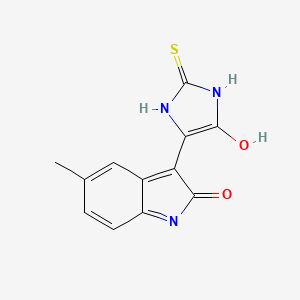

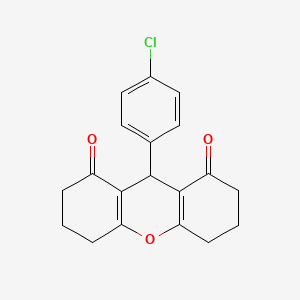

The compound under discussion belongs to a class of molecules that feature a combination of piperazine, imidazole, and pyrimidine rings. These moieties are known for their significance in medicinal chemistry due to their versatile biological activities. The incorporation of difluorobenzoyl groups further suggests potential for enhanced binding interactions with biological targets, given the electron-withdrawing nature of the fluorine atoms.

Synthesis Analysis

Synthesis of related compounds often involves multi-step reactions, starting from basic heterocyclic scaffolds like pyrimidine derivatives, which are then functionalized with various substituents, including piperazine and imidazole rings. A common strategy might involve cyclocondensation, nucleophilic substitution, and amidation reactions to introduce the desired functional groups at specific positions on the core molecule (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Molecular Structure Analysis

The molecular structure of compounds with similar complexity is characterized by X-ray crystallography, revealing details about bond lengths, angles, and overall conformation. Such studies help in understanding the 3D arrangement of atoms, which is crucial for predicting the molecule's interaction with biological targets. The structural analysis often shows that these molecules can adopt specific conformations that favor biological activity (Karczmarzyk & Malinka, 2004).

Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Compounds

Research has led to the development of various novel compounds derived from related chemical frameworks, showcasing their potential in synthesizing new therapeutic agents. For instance, the study by Abu‐Hashem et al. (2020) focuses on the synthesis of new heterocyclic compounds derived from visnaginone and khellinone, exhibiting COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Similarly, El-Kalyoubi et al. (2015) synthesized several fused imidazolopyrimidines with antimicrobial activity, starting from 6-amino-1-methyl-2-thiouracil (El-Kalyoubi, Agili, & Youssif, 2015).

Antiviral and Antioxidant Activities

Golankiewicz et al. (1995) explored imidazo[1,5-a]-1,3,5-triazine derivatives for their inhibitory effects on the replication of ortho- and paramyxoviruses, demonstrating the potential for selective biological activity based on structural units (Golankiewicz, Januszczyk, Ikeda, Balzarini, & De Clercq, 1995). Additionally, Gouda (2012) investigated pyrazolopyridine derivatives for antioxidant properties, finding that some compounds exhibited promising activities (Gouda, 2012).

Synthesis and Biological Evaluation

Numerous studies have synthesized and evaluated the biological activities of compounds within similar chemical frameworks, such as antimicrobial, antifungal, and antitumor activities. Hammam et al. (2005) synthesized novel fluoro substituted benzo[b]pyran with anti-lung cancer activity, demonstrating the therapeutic potential of these compounds (Hammam, El-Salam, Mohamed, & Hafez, 2005).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2,4-difluorophenyl)-[4-[6-(4,5-dimethylimidazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22F2N6O/c1-13-14(2)29(12-24-13)20-11-19(25-15(3)26-20)27-6-8-28(9-7-27)21(30)17-5-4-16(22)10-18(17)23/h4-5,10-12H,6-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPVJERHQOJECAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C=N1)C2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)C4=C(C=C(C=C4)F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22F2N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,4-difluorophenyl)(4-(6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B5502022.png)

![2-[(4-ethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5502043.png)

![N-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5502052.png)

![{4-[(4-methyl-5-phenyl-2-thienyl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5502060.png)

![2-{1-[4-(1,3-thiazol-4-yl)phenyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5502063.png)

![1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}-2,6-dimethylpiperidine](/img/structure/B5502072.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B5502094.png)

![2-(3-methoxypropyl)-9-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5502104.png)

![2-{[ethyl(phenyl)amino]methyl}-1-methyl-1H-indole-3-carbonitrile](/img/structure/B5502107.png)